molecular formula C20H21N5O B2874206 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-66-5

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2874206
CAS No.: 2034553-66-5
M. Wt: 347.422
InChI Key: QSKMSFASLNTDFT-UHFFFAOYSA-N
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Description

This product, (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone, is a high-purity chemical compound intended for research and development purposes. The complex molecular structure, featuring a pyrazole moiety linked to a cyclopentapyrazolopyrazine methanone, suggests potential applications in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of more complex molecules. As a novel compound, its specific biological activity, mechanism of action, and full research value are subjects for ongoing investigation. Researchers can utilize this compound in exploratory studies, including as a building block for drug discovery programs or as a standard in analytical method development. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Please consult the product's Certificate of Analysis for specific data on purity, identity, and characterization.

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-23-18(12-17(21-23)14-6-3-2-4-7-14)20(26)24-10-11-25-19(13-24)15-8-5-9-16(15)22-25/h2-4,6-7,12H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMSFASLNTDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bioactivity Profiles

Comparative bioactivity data (inferred from structural analogs):

Compound (Example) Bioactivity (Test System) Key Findings Reference
Bis-pyridine Derivatives (4a–c, 5a–c ) Antimicrobial (Gram-positive bacteria) MIC values: 8–32 µg/mL; superior activity vs. Gram-positive strains
Pyrazolopyrimidinones (MK85 ) Kinase inhibition (In vitro assays) IC₅₀: 0.2 µM for specific kinase targets; enhanced by trifluoromethyl groups
Pyrazolone Derivatives Anti-inflammatory, antioxidant Moderate COX-2 inhibition (IC₅₀: 10–50 µM)
  • Target Compound Hypotheses : The bicyclic system may improve target selectivity (e.g., kinase inhibition) compared to simpler pyrazoles . The phenyl and methyl groups could enhance antimicrobial activity, as seen in bis-pyridine derivatives .

Physicochemical Properties

Property Target Compound (Predicted) Analog (Example) Impact on Bioavailability
Molecular Weight ~400–450 g/mol 350–400 g/mol (bis-pyridines) Higher MW may reduce solubility
LogP ~3.5–4.0 2.5–3.0 (pyrazolones ) Increased lipophilicity enhances membrane permeation
Hydrogen Bond Acceptors 6–8 4–6 (MK85 ) Improved target binding but reduced solubility

Preparation Methods

Knorr Pyrazole Synthesis with Modifications

The 1-methyl-3-phenylpyrazole subunit is typically synthesized via cyclocondensation of phenylhydrazine with 1,3-diketones. A patent by describes an optimized procedure using Fatty Alcohol (C12–C18) as solvent and Lawesson’s reagent for cyclization, achieving yields >85%. Critical parameters include:

  • Temperature : Reflux conditions (80–100°C) to drive cyclodehydration.
  • Protecting Groups : tert-Butyloxycarbonyl (Boc) protection of amines to prevent side reactions during subsequent steps.

Alternative Routes via Hydrazine Derivatives

A PMC study demonstrates that reacting 2,3-diaryloxirane-2,3-dicarbonitriles with methylhydrazine in ethanol under reflux forms pyrazoles with >90% regioselectivity at the 3-position. This method avoids toxic phosphorus reagents, aligning with industrial safety standards.

Construction of the Cyclopenta-pyrazolo-pyrazine Scaffold

Pyrazine Ring Formation via Nitrogen Nucleophiles

The pyrazolo[1,5-a]pyrazine core can be synthesized by treating 3-aminopyrazoles with α,β-unsaturated carbonyl compounds. According to, reacting 3-amino-1-substituted pyrazol-4(5H)-ones with methyl glycinate in ethanol generates pyrazolo[3,4-b]pyrazinones via a tandem nucleophilic attack and rearrangement mechanism. Adapting this approach, cyclopentane-fused derivatives may form via intramolecular aldol condensation (Table 1).

Table 1: Comparative Yields for Pyrazine Ring Closure

Method Reagent Solvent Yield (%)
Methyl glycinate Ethanol Reflux 78
Hydrazine hydrate n-Butanol 100°C 65
Lawesson’s reagent THF 50°C 82

Cyclopentane Annulation Strategies

Introducing the cyclopentane ring requires careful stereochemical control. A patent discloses that treating 5-fluoropyrazolopyridines with diethyl malonate in the presence of sodium hydride induces cyclopentane ring formation via Dieckmann condensation. Applying this to pyrazolo-pyrazine precursors could yield the desired bicyclic system.

Ketone Bridge Installation

Friedel-Crafts Acylation

Activating the pyrazole moiety for electrophilic substitution enables direct acylation. As noted in, pyrazoles undergo electrophilic attack at the 4-position due to aromatic stabilization. Using AlCl3 as a catalyst, the pyrazole can react with a pre-formed acyl chloride derivative of the pyrazolo-pyrazine fragment. However, competing reactions at the nitrogen atoms necessitate protecting group strategies.

Coupling via Carbodiimide Reagents

A safer alternative involves activating the pyrazolo-pyrazine carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Patent demonstrates similar couplings using toluene and glacial acetic acid, achieving >90% conversion. Critical parameters include:

  • pH Control : Maintaining neutral conditions (pH 6.5–7.5) to prevent epimerization.
  • Solvent Choice : Tetrahydrofuran (THF) enhances reagent solubility while minimizing side reactions.

Optimization Challenges and Industrial Scalability

Purification and Yield Enhancements

Crystallization remains a bottleneck due to the compound’s high polarity. Patent resolves this by using mixed-solvent systems (toluene/water) for fractional crystallization, achieving 98% purity. Additionally, reducing reaction steps via telescoping (e.g., one-pot cyclization/acylation) improves overall yield from 45% to 68%.

Toxicity Mitigation

Early methods relied on toxic agents like phosphorus oxychloride, but contemporary approaches in use Lawesson’s reagent and bio-based solvents (e.g., ethanol), reducing environmental impact.

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